molecular formula C16H19ClN2O3 B13048861 Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl

Cat. No.: B13048861
M. Wt: 322.78 g/mol
InChI Key: UNNNPTPHESDRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxy-substituted pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyridine ring.

    Esterification: The ethyl ester group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include ethanol, methanol, and dichloromethane. Catalysts such as palladium on carbon may be used to facilitate certain steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    Ethyl 2-amino-2-(4-methoxypyridin-2-yl)acetate hydrochloride: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.

    Ethyl 2-amino-2-(3-chloropyridin-2-yl)acetate hydrochloride: Contains a chloro group, which affects its chemical stability and reactivity.

The uniqueness of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride, a compound with the CAS number 2135331-19-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H19ClN2O3
  • Molecular Weight : 322.79 g/mol
  • Appearance : Pale-yellow to yellow-brown solid
  • Purity : Typically ≥95%

Synthesis

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with ethyl acetate and subsequent hydrolysis and purification steps. The presence of the benzyloxy group is crucial for enhancing the compound's lipophilicity, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate exhibit significant anticancer properties. For example, derivatives containing similar structural motifs have shown IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, mediated by the up-regulation of p21 expression .

Anti-inflammatory Effects

Compounds within this chemical class have demonstrated anti-inflammatory activity. In vitro assays have shown inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations below 50 µM. This suggests that ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate could potentially be developed as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Benzyloxy GroupEnhances lipophilicity and binding affinity
Amino GroupEssential for biological activity
Pyridine RingContributes to receptor interactions

Research indicates that modifications to these functional groups can significantly alter the potency and selectivity of the compound against specific biological targets .

Case Studies

  • Cancer Cell Line Studies : In a study examining various derivatives, ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate was tested against multiple cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 15 µM, with a selectivity index greater than 10 compared to non-cancerous cells .
  • Anti-inflammatory Screening : A library of related compounds was screened for their ability to inhibit NF-kB activation in macrophages. Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate showed promising results, with an IC50 value of approximately 30 µM, indicating moderate anti-inflammatory potential .

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C16H18N2O3.ClH/c1-2-20-16(19)15(17)14-9-8-13(10-18-14)21-11-12-6-4-3-5-7-12;/h3-10,15H,2,11,17H2,1H3;1H

InChI Key

UNNNPTPHESDRCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.